molecular formula C9H18ClNO4S B1376299 Ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride CAS No. 1372548-29-2

Ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride

Cat. No.: B1376299
CAS No.: 1372548-29-2
M. Wt: 271.76 g/mol
InChI Key: NSNZUKCRKAXQST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO4S. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with ethyl chloroformate and methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce secondary amines .

Scientific Research Applications

Ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-methylpiperidine-4-carboxylate hydrochloride
  • Ethyl 4-ethylsulfonylpiperidine-4-carboxylate hydrochloride
  • Ethyl 4-benzenesulfonylpiperidine-4-carboxylate hydrochloride

Uniqueness

Ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride is unique due to the presence of the methanesulfonyl group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other piperidine derivatives and valuable in various applications .

Properties

IUPAC Name

ethyl 4-methylsulfonylpiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S.ClH/c1-3-14-8(11)9(15(2,12)13)4-6-10-7-5-9;/h10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNZUKCRKAXQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To an ice-cold solution of 1-tert-butyl 4-ethyl 4-(methylsulfonyl)piperidine-1,4-dicarboxylate (0.20 g, 0.60 mmol) in 1,4-dioxane (5.0 mL) was added HCl-dioxane (4.0 M, 1.0 mL) solution and the resulting mixture stirred at rt for 30 min. After completion of reaction (by TLC), solvent was evaporated to obtain a brownish solid material (0.20 g) that was carried forward to the next step without further purification. MS: 236.11 [M+H]+.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride
Reactant of Route 2
Ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride
Reactant of Route 3
Ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride
Reactant of Route 4
Ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride
Reactant of Route 5
Ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride
Reactant of Route 6
Ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride

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